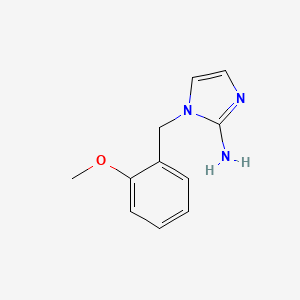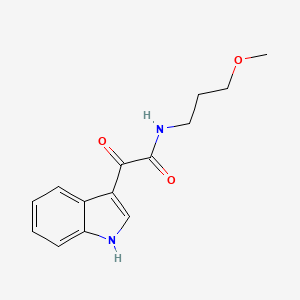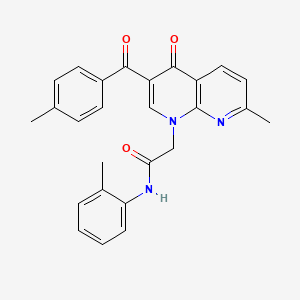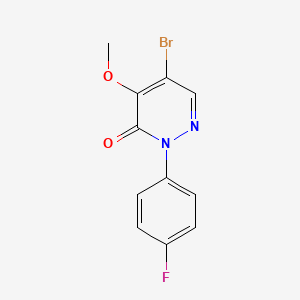![molecular formula C10H10N2O B2565620 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 811803-24-4](/img/structure/B2565620.png)
6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminospiro[cyclopropane-1,3'-indolin]-2'-one (ASI) is an organic heterocyclic compound that has been used extensively in scientific research during the past decade. It is a member of the spirocyclic indolinone family, which is characterized by its unique structure of two fused cyclopropane rings. The compound has a wide range of applications in both organic synthesis and biochemistry due to its unique structural and chemical properties.
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Cyclopropane Applications
Indole Synthesis Methods
The synthesis of indole derivatives, including potentially those related to 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one, is a key area of interest in organic chemistry due to the indole moiety's prominence in natural products and pharmaceuticals. Techniques for indole synthesis are diverse, with methods classified based on the type of bond formation involved in constructing the indole ring. This classification system provides a comprehensive overview of strategies employed in indole synthesis, which could be relevant to synthesizing complex structures like this compound (Taber & Tirunahari, 2011).
Cyclopropane Chemistry
The incorporation of cyclopropane rings, such as those in this compound, into molecules is of significant interest due to the ring's unique properties and contributions to molecular stability and biological activity. Cyclopropanation methods and the use of cyclopropane-containing compounds in fragrance chemistry highlight the versatility and potential applications of these structures in creating compounds with superior olfactory impacts or other desirable properties (Schröder, 2014).
Potential Application Areas
Drug Design and Pharmacology
Compounds structurally related to this compound could find applications in drug design and pharmacology, especially considering the role of cyclopropane rings and indole moieties in medicinal chemistry. For instance, cyclotides, which are characterized by their stable cyclic peptide structure, have been explored for their potential as templates for drug design due to their bioactivity and stability. This suggests a potential avenue for research into similarly stable and bioactive structures (Craik et al., 2012).
Biomedical Applications
The unique chemical features of cyclopropane-containing compounds and indoles also extend their utility to various biomedical applications, including as diagnostic agents, in enzyme-catalyzed reactions, and potentially in modulating immune responses through tryptophan metabolism pathways. The interplay between tryptophan metabolites and the immune system illustrates the complexity and potential of leveraging specific metabolic pathways for therapeutic benefits, which could be relevant for compounds with similar structures or functional groups (Bai et al., 2016).
Eigenschaften
IUPAC Name |
6-aminospiro[1H-indole-3,1'-cyclopropane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYHHKVDZALDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)N)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)
![6-methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B2565549.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2565550.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B2565551.png)

![Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate](/img/structure/B2565555.png)
![5-Methyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2565557.png)

